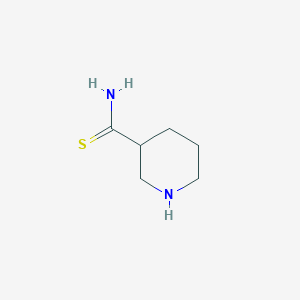![molecular formula C15H30ClN B15301180 1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by its spirocyclic structure, which includes a spiro[4.5]decan-1-yl moiety with four methyl groups at positions 7 and 9. The presence of the methanamine group and its hydrochloride salt form further contribute to its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-{7,7,9,9-tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Methyl Groups: The methyl groups at positions 7 and 9 can be introduced through alkylation reactions using suitable alkylating agents.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{7,7,9,9-tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure and the presence of the methanamine group contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride can be compared with other spirocyclic amines, such as:
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanol: This compound has a hydroxyl group instead of a methanamine group, leading to different chemical properties and reactivity.
1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanone:
The uniqueness of this compound lies in its specific structure and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H30ClN |
|---|---|
Poids moléculaire |
259.86 g/mol |
Nom IUPAC |
(7,7,9,9-tetramethylspiro[4.5]decan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H29N.ClH/c1-13(2)9-14(3,4)11-15(10-13)7-5-6-12(15)8-16;/h12H,5-11,16H2,1-4H3;1H |
Clé InChI |
QZNSPADBOWDMQI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC2(C1)CCCC2CN)(C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)









![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)

